methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis (temperature, pressure, catalysts, etc.).Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with other compounds, its stability, and the products it forms during chemical reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Structural Characterization
- Research has explored efficient synthesis methods for pyrimidine derivatives, which include compounds similar to methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate. For example, the cyclocondensation of specific methyl heptenoates derived from levulinic acid with amidines, leading to new types of glutamate-like pyrimidine propanoates, has been reported (Flores et al., 2013).
Biological Activities and Applications
- The synthesis of compounds with a similar structure has been examined for potential antitumor activities. For instance, specific enantiomers of methyl and ethyl propanoates, synthesized from L-tyrosine and D-tyrosine derivatives, have shown selective anti-tumor activities in vitro, highlighting the potential of these compounds in medical research and drug development (Xiong Jing, 2011).
Structural Analysis and Interactions
- Detailed structural and UV studies of related uracil derivatives have been conducted, providing insights into their molecular arrangements and interactions. This includes the analysis of crystal structures and thermal stabilities, which can inform the use of these compounds in various scientific applications (Ting Yao et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.
Please note that this is a general approach and the specifics may vary depending on the compound . For a detailed analysis of a specific compound, it is recommended to refer to scientific literature or databases dedicated to chemical information. If you have access to such resources, they may provide more detailed and specific information.
properties
IUPAC Name |
methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N6O8P/c1-12-10-26(20(29)22-18(12)27)17-9-15(23-25-21)16(33-17)11-32-35(30,24-13(2)19(28)31-3)34-14-7-5-4-6-8-14/h4-8,10,13,15-17H,9,11H2,1-3H3,(H,24,30)(H,22,27,29)/t13-,15?,16?,17?,35?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUMCGXPKWOQFJ-SGTLBKTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N6O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
CAS RN |
142629-81-0 | |
Record name | Azt-pmap | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142629810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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